Salt Form vs. Free Base: Solubility and Handling Advantage
The dihydrochloride salt (CAS 41927-18-8) is expected to exhibit significantly higher aqueous solubility than the free base (CAS 41927-17-7). While direct experimental solubility data are not available in the public domain for this specific compound, the free base has a computed LogP of 3.59 [1], indicating low water solubility. Conversion to the dihydrochloride typically increases polarity and aqueous solubility, which is critical for homogeneous reaction conditions in aqueous or polar media . This may reduce the need for organic co-solvents and simplify work-up procedures.
| Evidence Dimension | Aqueous solubility (inferred from LogP and salt form) |
|---|---|
| Target Compound Data | Dihydrochloride salt; enhanced aqueous solubility (qualitative) |
| Comparator Or Baseline | Free base (CAS 41927-17-7); LogP = 3.59 (computed) |
| Quantified Difference | Not directly quantified; class-level expectation of solubility increase upon salt formation. |
| Conditions | Standard salt formation principles; no head-to-head experimental data available. |
Why This Matters
Procurement of the dihydrochloride salt may be preferred when aqueous reaction conditions or easy dissolution are required, avoiding the handling and solubility limitations of the free base.
- [1] yyybyy.com, "4-phenylmethoxybenzene-1,2-diamine", LogP = 3.5924. (https://www.yybyy.com/cas/41927-17-7.html) View Source
